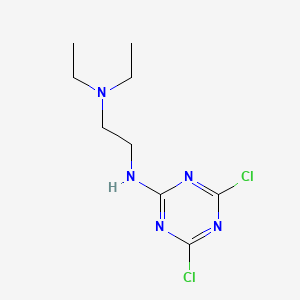![molecular formula C25H31Cl2N3O4 B13999966 Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate CAS No. 7409-37-2](/img/structure/B13999966.png)
Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally related to chlorambucil, a well-known chemotherapy agent used in the treatment of chronic lymphocytic leukemia and malignant lymphomas .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate involves multiple steps, starting with the formation of the core structure through a series of condensation and substitution reactions. The key steps include:
Formation of the bis(2-chloroethyl)amino group: This is typically achieved by reacting 2-chloroethylamine with a suitable aromatic compound under controlled conditions.
Condensation with phenylalanine derivative: The intermediate product is then condensed with a phenylalanine derivative to form the core structure.
Esterification: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can have different biological activities and properties .
科学研究应用
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical tool.
作用机制
The mechanism of action of ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to DNA cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
相似化合物的比较
Similar Compounds
Chlorambucil: A chemotherapy agent with a similar structure and mechanism of action.
Melphalan: Another nitrogen mustard alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used alkylating agent with a broader spectrum of activity.
Uniqueness
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These modifications can potentially enhance its therapeutic efficacy and reduce side effects .
属性
CAS 编号 |
7409-37-2 |
|---|---|
分子式 |
C25H31Cl2N3O4 |
分子量 |
508.4 g/mol |
IUPAC 名称 |
ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C25H31Cl2N3O4/c1-2-34-25(33)23(17-19-6-4-3-5-7-19)29-24(32)22(28-18-31)16-20-8-10-21(11-9-20)30(14-12-26)15-13-27/h3-11,18,22-23H,2,12-17H2,1H3,(H,28,31)(H,29,32) |
InChI 键 |
MUTLTYCRUBIYGG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


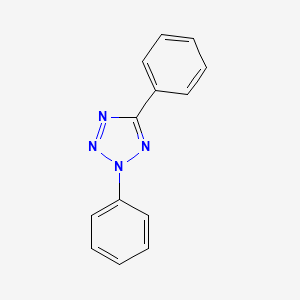
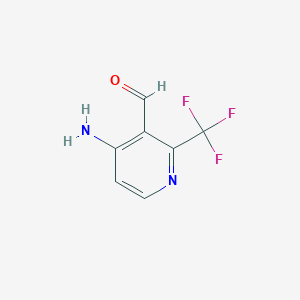

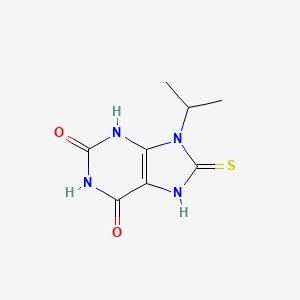
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
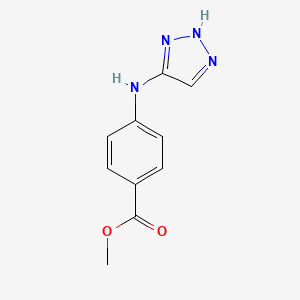
![N-[Bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-ethoxy-aniline](/img/structure/B13999924.png)
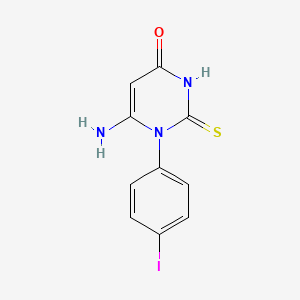

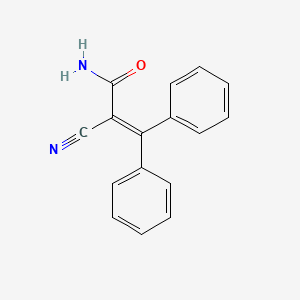

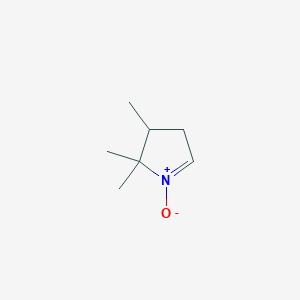
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
